molecular formula C12H6Cl2F2O3S B1589791 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride CAS No. 549547-34-4

4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Cat. No. B1589791
M. Wt: 339.1 g/mol
InChI Key: NBWITVOFJWJOEF-UHFFFAOYSA-N
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Description

The compound “4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride” is a complex organic molecule that contains elements of chlorine, fluorine, and sulfur. It seems to be a derivative of benzoic acid, which is a common component in many chemical compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “2-chloro-4-(4-chlorophenoxy)-hypnone” can be synthesized through etherification and acylation reactions .

Scientific Research Applications

Chemiluminescence and Synthesis Applications

Research by Watanabe et al. (2010) explores the synthesis and base-induced chemiluminescence of sulfonyl-substituted bicyclic dioxetanes, highlighting the potential use of sulfonyl chloride derivatives in creating compounds that exhibit chemiluminescence. This application could be relevant for developing new chemiluminescent probes or materials for scientific and technological uses (Watanabe et al., 2010).

Pharmaceutical and Agrochemical Synthesis

He et al. (2020) discuss the catalytic decarboxylative radical sulfonylation with sulfinates, a method that highlights the importance of sulfonyl chloride derivatives in synthesizing key structural motifs in pharmaceuticals and agrochemicals. This synthesis approach underlines the compound's utility in creating diverse bioactive molecules with potential applications in health and agriculture (He et al., 2020).

Material Science: Polymer Synthesis

Tkachenko et al. (2017) present the synthesis of fluorinated poly(arylene ether)s incorporating dibenzodioxin and spirobisindane units from new bis(pentafluorophenyl)- and bis(nonafluorobiphenyl)-containing monomers. This research demonstrates the compound's utility in producing high-performance polymers with applications in material science, particularly in areas requiring materials with exceptional thermal stability and specific physical properties (Tkachenko et al., 2017).

Proton Exchange Membranes

Jang et al. (2017) explore the synthesis of sulfonated poly(phenylene)-block-poly(ethersulfone) for use in proton exchange membrane fuel cells. The study implicates sulfonyl chloride derivatives in developing membranes that could offer improved performance in fuel cell applications, indicating its significance in energy research (Jang et al., 2017).

Novel Chemical Syntheses

Moore (2003) details a convenient synthesis of high-purity 1-chloro-2,6-difluorobenzene, showcasing the utility of sulfonyl chloride in directing fluorine substitution on the aromatic ring. This method is particularly relevant for creating intermediates used in pharmaceutical and agricultural product synthesis, highlighting the compound's versatility in facilitating various chemical transformations (Moore, 2003).

properties

IUPAC Name

4-(4-chlorophenoxy)-3,5-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2F2O3S/c13-7-1-3-8(4-2-7)19-12-10(15)5-9(6-11(12)16)20(14,17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWITVOFJWJOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2F)S(=O)(=O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471167
Record name 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

CAS RN

549547-34-4
Record name 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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